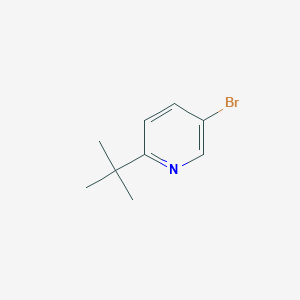

5-Bromo-2-tert-butylpyridine

描述

Precursor-Based Synthetic Routes

Precursor-based routes are foundational in the synthesis of substituted pyridines. These methods involve either the introduction of a bromine atom onto a pre-existing 2-tert-butylpyridine (B1266198) scaffold or the addition of a tert-butyl group to a brominated pyridine (B92270) ring.

The direct bromination of 2-tert-butylpyridine is a logical, though not widely documented, approach to obtaining 5-Bromo-2-tert-butylpyridine. In principle, this transformation falls under the category of electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient, which typically makes electrophilic substitution challenging compared to benzene (B151609) derivatives. The nitrogen atom deactivates the ring towards electrophiles, particularly at the C2, C4, and C6 positions.

In the case of 2-tert-butylpyridine, the existing tert-butyl group at the C2 position is an activating, ortho-, para-directing group with significant steric bulk. The combined electronic deactivation by the ring nitrogen and the directing effect of the C2-substituent would theoretically favor electrophilic attack at the C5 position. Standard bromination conditions, potentially utilizing N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst like iron(III) bromide, could achieve this transformation. rsc.org The regioselective bromination of complex aromatic systems often relies on careful control of reaction conditions to favor the desired isomer. mdpi.com

An alternative strategy involves installing the tert-butyl group onto a bromopyridine precursor, such as 5-bromopyridine. This can be achieved through several methods, including radical substitution or metal-catalyzed cross-coupling reactions.

One plausible approach is the Minisci reaction, a radical-based method for the alkylation of electron-deficient heterocycles. This reaction typically uses a source of tert-butyl radicals, such as pivalic acid with an oxidant, to alkylate the pyridine ring. This method has been noted as a viable route for the t-butylation of other halogenated pyrimidines. wur.nl

Alternatively, modern cross-coupling reactions offer a powerful tool for C-C bond formation. The treatment of a bromopyridine with a tert-butyl Grignard reagent (t-BuMgCl) or tert-butyllithium (B1211817) (t-BuLi) in the presence of a suitable transition metal catalyst, such as a copper(I) salt, can facilitate the introduction of the tert-butyl group. researchgate.net Such metal-mediated couplings are a general and effective method for the alkylation of aryl halides.

Preparation of 5-Bromo-2-tert-butylpyrimidine-4-carboxylic acid from specific precursors

A related heterocyclic compound, 5-Bromo-2-tert-butylpyrimidine-4-carboxylic acid, can be synthesized from specific acyclic precursors. A documented method involves the condensation of mucobromic acid with tert-butylcarbamidine hydrochloride. chemicalbook.comgoogle.com The reaction proceeds by forming the pyrimidine (B1678525) ring through a cyclization reaction.

The synthesis begins by preparing a solution of sodium ethoxide in ethanol, to which tert-butylcarbamidine hydrochloride is added. chemicalbook.comgoogle.com This mixture is then treated with a solution of mucobromic acid at a controlled temperature to yield the target pyrimidine derivative. chemicalbook.com The final product is isolated as a solid after acidification. chemicalbook.comgoogle.com

| Reactant | Reagent/Solvent | Conditions | Product |

| tert-Butylcarbamidine hydrochloride | Sodium ethoxide, Ethanol | Dropwise addition, warming to 50°C | Intermediate |

| Mucobromic acid, Ethanol | Dropwise addition | Temperature not exceeding 55°C | 5-Bromo-2-tert-butylpyrimidine-4-carboxylic acid |

| 2 N Aqueous HCl | - | Stirring of residue | - |

This interactive table summarizes the key steps in the synthesis of 5-Bromo-2-tert-butylpyrimidine-4-carboxylic acid. chemicalbook.comgoogle.com

Synthesis of related bromo-tert-butylpyridines

The synthesis of various isomers of bromo-tert-butylpyridine provides insight into the regiochemical control of these reactions. Each isomer often requires a distinct synthetic strategy.

2-Bromo-5-tert-butylpyridine : This compound is a known building block for creating more complex molecules, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. lookchem.com However, specific peer-reviewed synthetic preparations are not readily found in the searched literature.

2-Bromo-4-(tert-butyl)pyridine : A common route to this isomer is the direct bromination of 4-tert-butylpyridine (B128874). evitachem.com This electrophilic substitution is typically carried out using N-bromosuccinimide (NBS) or elemental bromine, often with a Lewis acid catalyst, in an inert solvent. The tert-butyl group at the C4 position directs the incoming bromide to one of the ortho positions (C2 or C6).

3-Bromo-4-tert-butylpyridine : Specific synthesis details for this isomer are not prominently available in the searched literature, though it is a commercially available compound. chemscene.com

2-Bromo-6-tert-butylpyridine : This isomer can be prepared with high selectivity from 2,6-dibromopyridine (B144722). smolecule.com The reaction involves a selective nucleophilic substitution with tert-butyllithium, often in the presence of copper cyanide, which facilitates the replacement of one bromine atom with a tert-butyl group while leaving the other intact. smolecule.com The development of selective, copper-catalyzed methods for the reaction of 2,6-dibromopyridine with various nucleophiles further supports the feasibility of this targeted synthesis. researchgate.netgoogle.com

| Product | Precursor | Key Reagents/Method | Reference |

| 2-Bromo-4-(tert-butyl)pyridine | 4-tert-butylpyridine | Bromine or NBS, Lewis acid catalyst | evitachem.com |

| 2-Bromo-6-tert-butylpyridine | 2,6-dibromopyridine | tert-butyllithium, Copper cyanide | smolecule.com |

This interactive table outlines synthetic approaches to related bromo-tert-butylpyridine isomers.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJSOFXLKFWERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610315 | |

| Record name | 5-Bromo-2-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39919-58-9 | |

| Record name | 5-Bromo-2-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Approaches in 5 Bromo 2 Tert Butylpyridine Synthesis

Process Intensification and Continuous Flow Synthesis

Process intensification aims to develop safer, more efficient, and more sustainable chemical manufacturing processes. Continuous flow synthesis is a key technology in this field, offering benefits such as enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials, and the potential for automation and streamlined multi-step synthesis. nih.govau.dkresearchgate.net

Although a specific continuous flow synthesis for this compound is not detailed in the reviewed literature, the principles are widely applicable. For example, lengthy batch reactions can be dramatically accelerated in continuous flow systems by operating at elevated temperatures and pressures (superheated conditions). nih.gov In one case, a thermal condensation reaction time was reduced from 20 hours in batch to less than a minute in a flow reactor. nih.gov

Development of Multistep Continuous Flow Processes for Arylsulfonamide Intermediates

The manufacturing of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, a key intermediate derived from this compound, has been significantly advanced through the development of a multistep continuous flow process. acs.orgsci-hub.sesci-hub.se This approach was adopted to overcome the limitations and safety concerns associated with traditional batch processing, particularly the instability of reactive intermediates and strong exothermic reactions that make scaling up beyond a kilogram problematic. acs.orgresearchgate.net

The continuous process involves a sequence of magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and subsequent reaction with tert-butylamine (B42293). acs.orgsci-hub.se This method has proven to be robust and practical, enabling the production of significant quantities (76 kg) of the desired arylsulfonamide intermediate. acs.orgresearchgate.netresearchgate.net The advantages of the flow process include enhanced mixing, superior temperature control, and consistent residence times, which are inherent benefits of continuous manufacturing. sci-hub.sethieme-connect.com

Initial efforts to produce the arylsulfonamide intermediate via a batch process starting from 3,5-dibromopyridine (B18299) encountered significant challenges. sci-hub.se The first step, a metal-halogen exchange to form the heteroaryl Grignard reagent, was followed by reaction with sulfuryl chloride and then tert-butylamine. sci-hub.seacs.org While effective on a small scale, this batch process suffered from incomplete magnesium-bromine exchange at larger scales, leading to low yields and crystallization difficulties. sci-hub.se The instability of the Grignard intermediate over time was identified as a key issue. sci-hub.se

Alternative batch routes were also explored, such as the chlorination of 3-pyridinesulfonic acid followed by bromination and reaction with tert-butylamine, or a Sandmeyer reaction with 3-amino-5-bromopyridine. sci-hub.se However, these routes provided only moderate yields and had their own scalability limitations. sci-hub.se

The successful implementation of the continuous flow process demonstrates a significant leap forward in the manufacturing of arylsulfonamide intermediates derived from pyridine structures. acs.orgsci-hub.se

Strategies for Managing Process Impurities in Flow Systems

A critical aspect of the successful implementation of the multistep continuous flow process for producing 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide was the development of a robust control strategy for managing process impurities. acs.orgsci-hub.seresearchgate.net The continuous flow setup, with its improved control over reaction parameters, inherently helps in minimizing the formation of some impurities. thieme-connect.com However, specific strategies were still necessary to ensure the final product met the required purity specifications. sci-hub.se

One of the key impurities that needed to be controlled was a sulfone byproduct. acs.org A new isolation procedure was developed to effectively manage all process-related impurities to acceptable levels. sci-hub.se This involved a polish filtration of the crude product mixture in methanol (B129727) to reduce the levels of the sulfone impurity. acs.org Following filtration, the filtrate was concentrated, and the desired product was crystallized from a methanol/water mixture. acs.org This crystallization step was crucial in achieving a final purity of 98% and ensuring the sulfone impurity was below the required threshold of 2.0%. acs.org

The ability to effectively manage impurities in the continuous flow system was a key factor in its successful scale-up to produce 76 kg of the arylsulfonamide with a high purity profile. sci-hub.seresearchgate.net

Novel Synthetic Strategies and Reagents

Recent advancements in synthetic organic chemistry have introduced novel strategies and reagents that offer new pathways for the synthesis and functionalization of pyridine derivatives, including those related to this compound.

Regioselective Zincation in Pyridine Synthesis

Regioselective zincation has emerged as a powerful tool for the functionalization of pyridine rings. researchgate.netacs.org This method allows for the specific introduction of functional groups at desired positions, which is often challenging to achieve through classical electrophilic substitution reactions due to the electronic nature of the pyridine ring.

In the synthesis of 5-brominated 2,2'-bipyridines, a regioselective zincation of a 3-alkylpyridine•BF3 complex is a key step. researchgate.netacs.org This reaction is carried out at the less sterically hindered of the two reactive positions, demonstrating precise control over the reaction's regioselectivity. researchgate.netacs.org The resulting zincated pyridine can then be used in subsequent coupling reactions, such as the Stille coupling, to construct more complex molecules. researchgate.netacs.org

The use of bimetallic bases like TMPZnX·LiX (where TMP = 2,2,6,6-tetramethylpiperidyl and X = Cl, Br) has been shown to be effective for the regioselective zincation of challenging N-heterocyclic substrates, including pyrimidines and pyridazines. nih.gov These reactions proceed under mild conditions and provide access to zincated intermediates that can be trapped with various electrophiles. nih.gov This approach offers high regioselectivity that is not achievable with either the lithium or zinc bases alone. nih.gov

Use of Specific Bases (e.g., lithium di-tert-butyl-(2,2,6,6-tetramethylpiperidino)zincate)

The choice of base is critical in achieving high regioselectivity in the metallation of pyridines. Lithium di-tert-butyl-(2,2,6,6-tetramethylpiperidino)zincate is a specific and highly effective base used for the regioselective zincation of 3-alkylpyridine•BF3 complexes. researchgate.netacs.org This sterically hindered, non-nucleophilic base facilitates deprotonation at the less hindered position of the pyridine ring, enabling the synthesis of specific isomers. researchgate.netacs.org

The use of such specialized bases is part of a broader strategy in modern organic synthesis to achieve high levels of control over reaction outcomes. Sterically hindered bases like 2,6-di-tert-butylpyridine (B51100) and its derivatives are also employed to selectively react with protons while avoiding coordination with other Lewis acids present in the reaction mixture. orgsyn.orgwikipedia.org

The development and application of these sophisticated reagents are crucial for the efficient and selective synthesis of complex pyridine-containing molecules.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Tert Butylpyridine

Substitution Reactions

Substitution reactions are a cornerstone of the reactivity of 5-Bromo-2-tert-butylpyridine, providing routes to introduce a wide range of functional groups onto the pyridine (B92270) core. These reactions can proceed through different mechanisms, most notably nucleophilic aromatic substitution and metal-halogen exchange.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for halogenated pyridines. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates the attack of nucleophiles. In the case of this compound, the bromine is at the 5-position, which is a meta-like position relative to the nitrogen. Generally, 3- and 5-halopyridines are less reactive towards SNAr than their 2- and 4-isomers because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. iust.ac.ir However, reactions can still occur, often requiring more forcing conditions or specific activation.

As a comparative example of hydrolysis on a similar heterocyclic system, the case of 2-tert-butyl-5-bromopyrimidine is well-documented.

The conversion of a halogenated pyrimidine (B1678525) to its corresponding hydroxypyrimidine can be challenging. google.com Direct hydrolysis of 2-tert-butyl-5-bromopyrimidine with sodium methoxide (B1231860) has been reported to produce significant amounts of the byproduct 2-tert-butylpyrimidine. google.com This indicates that the reaction conditions are crucial for achieving a good yield of the desired hydroxylated product.

To improve the yield and purity of 2-tert-butyl-5-hydroxypyrimidine from the hydrolysis of 2-tert-butyl-5-halopyrimidines, catalytic methods have been developed. The reaction can be carried out in the presence of an alkali metal methoxide and a catalytic amount of an N-oxide, a disulfide, or elemental sulfur. google.com These catalysts facilitate the desired substitution over side reactions. The reaction is typically performed at elevated temperatures, ranging from 100°C to 300°C, with a preferred range of 150°C to 220°C. google.com Elemental sulfur is a preferred catalyst, used in amounts of 2.5 to 7.5 mole percent. google.com

Table 1: Catalyzed Hydrolysis of 2-tert-butyl-5-bromopyrimidine

| Catalyst | Temperature Range (°C) | Preferred Temperature (°C) | Solvent | Base |

|---|---|---|---|---|

| N-oxides (e.g., 2-picoline-N-oxide) | 100 - 300 | 160 - 180 | Methanol (B129727) | Alkali metal methoxide |

| Disulfides (e.g., di-n-butyldisulfide) | 100 - 300 | 160 - 180 | Methanol | Alkali metal methoxide |

Metal-Halogen Exchange Reactions (e.g., Magnesium-Bromine Exchange)

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. In the context of bromopyridines, this reaction allows for the generation of pyridyl Grignard or organolithium species.

A relevant example is the magnesium-bromine exchange on 3,5-dibromopyridine (B18299), which is used in a multi-step continuous flow process to manufacture 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide. acs.orgacs.org In this process, the first step is the formation of a heteroaryl Grignard reagent using i-PrMgCl·LiCl through metal-halogen exchange. sci-hub.se While this example does not directly involve this compound, it demonstrates the feasibility of selective magnesium-bromine exchange on a brominated pyridine ring. The reaction conditions, such as temperature and the choice of Grignard reagent, are critical for achieving high conversion and minimizing side reactions. acs.org Research has shown that bimetallic combinations like sBu₂Mg⋅2LiOR can enable efficient and regioselective Br/Mg exchanges on dibromo-heteroarenes under mild conditions. nih.gov

Table 2: Conditions for Magnesium-Bromine Exchange on Bromopyridines

| Substrate | Reagent | Temperature (°C) | Application | Reference |

|---|---|---|---|---|

| 3,5-Dibromopyridine | i-PrMgCl·LiCl | 0 | Synthesis of a pharmaceutical intermediate | sci-hub.se |

Cross-Coupling Reactivity

Cross-coupling reactions are among the most important applications of this compound in organic synthesis, enabling the construction of complex molecular architectures. The bromine atom serves as a handle for palladium-catalyzed reactions that form new carbon-carbon bonds.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org this compound is a suitable substrate for such reactions.

The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organoboron species in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of aryl and heteroaryl boronic acids can be coupled with bromopyridines under these conditions. nih.gov For instance, 3-bromopyridine (B30812) has been successfully coupled with n-butylboronic acid using a Pd(OAc)₂ catalyst and S-Phos as a ligand. clockss.org The choice of ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. clockss.orgnih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Bromopyridine Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromopyridine | n-Butylboronic acid | Pd(OAc)₂ | S-Phos | K₂CO₃/Cs₂CO₃ | Toluene | 67 | clockss.org |

| Aryl/Heteroaryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ | 1 (a specific phosphine (B1218219) ligand) | KF | Dioxane | 63-91 | nih.gov |

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

This compound is a valuable substrate for palladium-catalyzed carbon-nitrogen (C-N) bond formation, most notably the Buchwald-Hartwig amination. lookchem.com This reaction allows for the synthesis of N-aryl pyridine derivatives, which are important structural motifs in medicinal chemistry and materials science. The reaction involves the coupling of the aryl bromide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) complex.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the aminated pyridine product and regenerating the palladium(0) catalyst. amazonaws.com

The choice of ligand and base is crucial for achieving high yields. Sterically hindered phosphine ligands, such as SPhos, are often employed to facilitate the reductive elimination step. researchgate.net Common bases include sodium tert-butoxide (NaOtBu), which is effective in deprotonating a wide range of amines. amazonaws.comresearchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Component | Example Reagents/Conditions | Purpose | Citation |

|---|---|---|---|

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd(dba)₂ | Palladium Precursor | amazonaws.comresearchgate.net |

| Ligand | SPhos or dppp (B1165662) | Stabilizes catalyst, promotes reductive elimination | amazonaws.comresearchgate.net |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine | amazonaws.comresearchgate.net |

| Solvent | Toluene, THF | Reaction Medium | amazonaws.comresearchgate.net |

| Temperature | 80-100 °C | Provides activation energy for the reaction | amazonaws.comresearchgate.net |

Research has shown that 2-bromo-5-tert-butylpyridine, an isomer of the title compound, is effectively utilized in Buchwald-Hartwig amination reactions to form C-N bonds, highlighting the utility of this class of compounds in palladium-catalyzed processes. lookchem.com

Acid-Base Chemistry and Protonation Studies

Pyridine and its derivatives are widely used as probe molecules to characterize the acid sites of solid catalysts. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can interact with Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors) on a catalyst surface. These interactions cause shifts in the vibrational frequencies (in infrared spectroscopy) or electronic transitions (in UV-Vis spectroscopy) of the probe molecule, allowing for the quantification and differentiation of acid site types and strengths. rsc.orgresearchgate.net

Sterically hindered pyridines, such as 2,6-di-tert-butylpyridine (B51100), are particularly valuable for selectively titrating Brønsted acid sites, as the bulky tert-butyl groups prevent coordination with many Lewis acid sites. nih.gov While specific studies on this compound as a probe molecule are not prevalent, its structure suggests it would be a useful tool. The tert-butyl group at the 2-position provides steric hindrance around the nitrogen atom, and the electronic effect of the bromine at the 5-position would modulate the basicity of the nitrogen. By comparing its adsorption behavior to that of non-brominated or non-alkylated pyridines, researchers could gain detailed insights into the acidic properties of materials like zeolites and metal oxides. rsc.org Nitrogen-15 labeled pyridine derivatives can be particularly useful for these studies, employing ¹⁵N nuclear magnetic resonance to investigate the acid-base interactions. nih.gov

The basicity of pyridine derivatives in solution is a key parameter influencing their reactivity. Protonation studies, often conducted by measuring pKa values, reveal the thermodynamic stability of the corresponding pyridinium (B92312) ion. For a series of tert-butyl-substituted pyridines, a comprehensive analysis of the thermodynamics of protonation has been conducted in both the gas phase and aqueous solution. researchgate.net

For 2-tert-butylpyridine (B1266198), the presence of the bulky alkyl group near the nitrogen atom influences its solvation and basicity. researchgate.net In this compound, two main factors affect its basicity:

Inductive Effect: The electron-withdrawing bromine atom at the 5-position decreases the electron density on the pyridine ring and the nitrogen atom, making the compound less basic than 2-tert-butylpyridine.

Steric Hindrance: The tert-butyl group at the 2-position sterically hinders the approach of a proton and the solvation of the resulting pyridinium cation.

Electrophilic and Radical Reactions

The synthesis of this compound typically involves the direct bromination of 2-tert-butylpyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be achieved under specific conditions. The reaction is an electrophilic aromatic substitution where a bromine cation (or its equivalent) acts as the electrophile.

Common brominating agents include elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a catalyst like iron(III) bromide (FeBr₃). rsc.org The tert-butyl group is an ortho-, para-director. Since the ortho-positions (3 and C-tBu) are sterically hindered or substituted, and the nitrogen deactivates the adjacent positions, the substitution is directed primarily to the 5-position (para to the tert-butyl group).

Table 2: General Conditions for Bromination of 2-tert-butylpyridine

| Component | Example Reagents/Conditions | Role | Citation |

|---|---|---|---|

| Substrate | 2-tert-butylpyridine | Starting Material | |

| Brominating Agent | Bromine (Br₂), N-Bromosuccinimide (NBS) | Source of Electrophilic Bromine | |

| Catalyst | Iron (Fe) powder, Iron(III) bromide (FeBr₃) | Lewis acid, polarizes the Br-Br bond | rsc.org |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents unwanted side reactions | |

This regioselectivity makes the bromination of 2-tert-butylpyridine an effective method for producing the 5-bromo isomer in good yield.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). The presence of an electron-withdrawing bromine atom in this compound further deactivates the ring. Consequently, SEAr reactions like nitration or sulfonation require harsh conditions and often result in low yields.

If an SEAr reaction were to occur, the position of substitution would be governed by the directing effects of the existing substituents.

The tert-butyl group is an activating, ortho-, para-director.

The bromo group is a deactivating, ortho-, para-director.

The pyridine nitrogen strongly deactivates the ortho (2,6) and para (4) positions and directs incoming electrophiles to the meta (3,5) positions.

In this specific molecule, the positions are influenced as follows:

Position 3: Ortho to the tert-butyl group and meta to the bromo group.

Position 4: Para to the tert-butyl group and meta to the bromo group, but para to the deactivating nitrogen.

Position 6: Ortho to the bromo group and ortho to the nitrogen, and occupied by the tert-butyl group.

Considering the combined electronic and steric effects, the ring is strongly deactivated. Any potential electrophilic attack would likely be directed to the 3-position, which is meta to the deactivating nitrogen and bromo group, but this would still be a challenging transformation. vulcanchem.com In practice, functionalization of the ring is more commonly achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions at the bromine-substituted carbon. smolecule.com

Derivatization and Functionalization

This compound serves as a versatile building block in organic synthesis, amenable to a variety of derivatization and functionalization reactions. These transformations allow for the introduction of new functional groups, enabling the construction of more complex molecules with potential applications in pharmaceuticals and materials science. Key examples of such derivatizations include the formation of boronic acid and sulfonamide derivatives.

Synthesis of Boronic Acid Derivatives (e.g., 5-Bromo-2-(tert-butyl)pyridine-3-boronic acid)

The synthesis of boronic acid derivatives from this compound is a crucial transformation, as organoboron compounds are pivotal intermediates in modern organic chemistry, particularly for the construction of carbon-carbon bonds through cross-coupling reactions. mdpi.com

One common strategy to introduce a boronic acid group involves a metal-halogen exchange reaction followed by quenching with a boron-containing electrophile. For instance, the lithiation of a bromo-substituted pyridine with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures generates a lithiated pyridine species. This intermediate can then react with a trialkyl borate, such as triisopropylborate (TIPB), to form a boronate ester. Subsequent hydrolysis of the ester under acidic conditions yields the desired pyridinylboronic acid. dergipark.org.tr

The bulky tert-butyl group at the 2-position of the pyridine ring can influence the regioselectivity of these reactions. iust.ac.ir In some cases, directed ortho-metalation (DoM) protocols are employed, where a directing group on the pyridine ring guides the metalation to a specific adjacent position. dergipark.org.tr The choice of the lithiation agent and reaction conditions is critical to control the outcome and prevent side reactions. The amphoteric nature of pyridinylboronic acids can sometimes complicate their isolation from aqueous media, necessitating carefully controlled pH adjustments during the workup. dergipark.org.tr

An alternative approach for synthesizing boronic acid derivatives is through palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, which utilizes bis(pinacolato)diboron (B136004) in the presence of a suitable palladium catalyst and a base. allfordrugs.com

Table 1: Synthesis of Pyridinylboronic Acids

| Starting Material | Reagents | Product | Notes |

|---|---|---|---|

| 2-Methoxy-5-bromopyridine | 1. LDA, THF, -78°C; 2. Triisopropylborate (TIPB) | 5-Bromo-2-methoxypyridin-4-ylboronic acid | Lithiation occurs at the C4 position. dergipark.org.tr |

| 5-Bromopyridine-3-sulfonamide | Bis(pinacolato)diboron, Potassium acetate, Pd(dppf)Cl2 | Not specified | Microwave-assisted Miyaura borylation. allfordrugs.com |

This table provides examples of synthetic routes to pyridinylboronic acids, illustrating different methodologies.

Preparation of Sulfonamide Derivatives (e.g., 5-Bromo-N-tert-butylpyridine-3-sulfonamide)

The synthesis of sulfonamide derivatives of this compound is of significant interest, particularly in the pharmaceutical industry. acs.orgacs.orgsci-hub.se A notable example is the preparation of 5-bromo-N-tert-butylpyridine-3-sulfonamide, an intermediate in the synthesis of pharmaceutical candidates. acs.org

A multi-step process for the synthesis of this compound has been developed, which can be performed as a batch process or a more robust continuous flow process. acs.orgacs.orgsci-hub.se The synthesis typically starts from 3,5-dibromopyridine. acs.orgsci-hub.se The key steps involve:

Magnesium-Halogen Exchange: The starting material undergoes a magnesium-halogen exchange reaction with a Grignard reagent, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), to form a heteroaryl Grignard reagent. acs.org

Sulfonylation: The resulting Grignard reagent is then reacted with sulfuryl chloride (SO2Cl2) to generate the corresponding sulfonyl chloride intermediate. acs.org

Amination: Finally, the crude sulfonyl chloride is treated with tert-butylamine (B42293) to yield the desired 5-bromo-N-tert-butylpyridine-3-sulfonamide. allfordrugs.comacs.org

Challenges in the batch process, such as incomplete magnesium-bromine exchange and the exothermic nature of the reactions, have led to the development of continuous flow processes. acs.orgthieme-connect.com These continuous methods offer better control over reaction parameters, leading to improved yields and purity on a larger scale. acs.orgthieme-connect.com

Alternative synthetic routes to arylsulfonamides have also been explored, including the Sandmeyer reaction with 3-amino-5-bromopyridine, though this has been reported to provide only moderate yields. sci-hub.se The reactivity of the pyridine ring towards sulfonation is generally low, and the presence of the nitrogen atom can deactivate the ring towards electrophilic substitution. iust.ac.irresearchgate.net However, the bulky tert-butyl group can sterically hinder the nitrogen atom, allowing for C-sulfonation to occur under specific conditions. iust.ac.irresearchgate.net

Table 2: Synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reported Yield |

|---|---|---|---|---|

| 3,5-Dibromopyridine | 1. i-PrMgCl·LiCl; 2. SO2Cl2; 3. tert-Butylamine | Heteroaryl Grignard reagent, Sulfonyl chloride | 5-Bromo-N-tert-butylpyridine-3-sulfonamide | 70% (batch, small scale) thieme-connect.com, 63% (continuous flow, large scale) thieme-connect.com |

This table summarizes key synthetic approaches to 5-bromo-N-tert-butylpyridine-3-sulfonamide, highlighting the reagents and yields.

Coordination Chemistry and Metal Complexation with 5 Bromo 2 Tert Butylpyridine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their chemical and physical properties. This section delves into the coordination behavior of pyridine-based ligands, with a specific focus on the preparation of complexes involving sterically demanding pyridines and related Schiff base ligands.

Pyridine (B92270) and its derivatives typically coordinate to a metal center through the lone pair of electrons on the nitrogen atom, acting as a σ-donor. The coordination mode is generally monodentate. However, the steric and electronic properties of substituents on the pyridine ring can significantly influence the coordination geometry and the stability of the metal-ligand bond.

In the case of 5-Bromo-2-tert-butylpyridine, the presence of a bulky tert-butyl group at the 2-position introduces significant steric hindrance around the nitrogen donor atom. This steric bulk is expected to have a profound impact on the coordination environment of the metal center. For instance, the large steric demand of the tert-butyl group can prevent the coordination of multiple ligands to the metal, potentially favoring the formation of complexes with lower coordination numbers. Furthermore, it can influence the bond angles and distances within the coordination sphere, leading to distorted geometries. While specific studies on the coordination modes of this compound are not extensively documented, analogies can be drawn from studies on other sterically hindered pyridine ligands, such as 2,6-di-tert-butylpyridine (B51100). Research on such ligands has shown that the steric bulk can prevent the formation of certain complex geometries and can also be exploited to stabilize reactive metal centers by preventing unwanted side reactions like dimerization.

The preparation of transition metal complexes with pyridine-based ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants, the nature of the metal ion and its counter-ion, and the reaction conditions (temperature, solvent) all play a crucial role in determining the nuclearity (mononuclear or multinuclear) and the final structure of the complex.

While there is a lack of specific literature on the synthesis of mononuclear and multinuclear complexes directly with this compound, general principles of coordination chemistry suggest that mononuclear complexes would be the more likely product due to the steric hindrance of the tert-butyl group. The formation of multinuclear complexes often requires bridging ligands that can coordinate to two or more metal centers simultaneously. While the bromine atom at the 5-position could potentially participate in bridging interactions in some cases, the primary coordination is expected through the nitrogen atom. The steric clash from the tert-butyl group would likely hinder the close approach of multiple metal centers that is necessary for the formation of most multinuclear architectures.

In contrast to the limited information on this compound, the coordination chemistry of Schiff base ligands derived from 5-bromosalicylaldehyde (B98134) and nicotinohydrazide, such as N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide, is well-documented. researchgate.netamazonaws.comamazonaws.com These Schiff base ligands are typically synthesized through the condensation reaction of an aldehyde (5-bromosalicylaldehyde) with a hydrazide (nicotinohydrazide). amazonaws.com

These ligands are versatile and can act as multidentate chelating agents, coordinating to metal ions through various donor atoms, including the phenolic oxygen, the imine nitrogen, and the carbonyl oxygen of the hydrazide moiety. The reaction of N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide with various transition metal salts, such as those of zinc(II), has been shown to yield stable, mononuclear complexes. researchgate.netamazonaws.com The resulting complexes have been characterized by various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis.

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional structure of a metal complex is crucial for understanding its properties and reactivity. Single-crystal X-ray diffraction is the most powerful technique for obtaining this information.

While no single-crystal X-ray diffraction data is available for metal complexes of this compound, the structures of several metal complexes of N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide have been determined. researchgate.netnih.gov

The crystal structure of the free ligand, (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate, reveals a planar molecule with an E conformation about the C=N bond. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the lattice water molecule, which links the organic molecules into sheets. nih.gov Additionally, weak π–π stacking interactions and C—H⋯Br interactions contribute to the formation of a three-dimensional network. nih.gov These intermolecular forces are also expected to play a significant role in the crystal packing of its metal complexes.

The analysis of bond lengths within a metal complex provides valuable insights into the nature of the metal-ligand interactions. In mononuclear complexes, the metal-ligand distances are indicative of the strength of the coordination bond. In multinuclear complexes, the metal-metal distance is a key parameter that can indicate the presence or absence of a direct metal-metal bond or the nature of the bridging interactions.

In the reported zinc(II) complex of N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide, the Zn-N bond distances are in the range typically observed for octahedral zinc complexes with similar ligands. amazonaws.com For example, the Zn-N(imine) bond lengths are approximately 2.08-2.10 Å, while the Zn-N(pyridine) bond lengths are slightly longer, around 2.19-2.23 Å. amazonaws.com

While no experimental data exists for this compound complexes, it can be anticipated that the M-N (M = metal) bond length would be influenced by the steric bulk of the tert-butyl group. It is possible that the M-N bond would be slightly elongated compared to less hindered pyridine ligands to accommodate the steric strain.

The following table summarizes selected crystallographic data for a mononuclear Zinc(II) complex of a related Schiff base ligand.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** | Z |

| [Zn(L)2]·H2O* | Monoclinic | P21 | 9.3429(8) | 10.3034(9) | 16.6349(14) | 101.109(4) | 1571.3(2) | 2 |

*L = deprotonated N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide, a structurally related ligand. Data from a study on a similar system. amazonaws.com

The table below presents selected bond lengths for the same Zinc(II) complex.

| Bond | Distance (Å) |

| Zn—N(2) (imine) | 2.1004(17) |

| Zn—N(6) (imine) | 2.0812(18) |

| Zn—N(1) (pyridine) | 2.189(2) |

| Zn—N(5) (pyridine) | 2.226(2) |

Data from a study on a similar system. amazonaws.com

Electronic and Magnetic Properties of Complexes

The electronic and magnetic characteristics of metal complexes containing this compound are fundamental to understanding their structure, bonding, and potential applications. These properties are primarily investigated through spectroscopic and magnetic studies. While specific research on complexes of this compound is limited, analysis of closely related structures, such as those with 4-tert-butylpyridine (B128874) or other substituted pyridines, provides significant insights.

Spectroscopic Characterization (e.g., UV-Vis, FT-IR, NMR, EPR)

Spectroscopic techniques are essential for elucidating the coordination environment of the metal center and confirming the binding of the this compound ligand.

FT-IR Spectroscopy : In the infrared spectra of metal complexes, the coordination of the pyridine ligand to the metal center is typically confirmed by a shift in the vibrational frequencies of the C=C and C=N bonds within the pyridine ring. For comparison, in dinuclear copper(II) complexes with pyridinemethanol ligands, Cu-N vibrations are observed in the range of 412-527 cm⁻¹. ut.ac.ir For Schiff base complexes, changes in the frequency of characteristic bands upon complexation reveal coordination to the metal ion. researchgate.net

UV-Visible Spectroscopy : The electronic spectra of these complexes provide information about d-d transitions of the metal ion and charge-transfer bands. In related dinuclear copper(II) complexes, absorptions are typically seen for d-d transitions, ligand-to-metal charge transfer (LMCT), and π→π* or n→π* transitions within the ligand. ut.ac.ir

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly diamagnetic ones. The disappearance of certain signals or shifts in proton and carbon resonances upon complexation can confirm the coordination mode. researchgate.net For example, in studies of other brominated bipyridines, distinct shifts in the aromatic proton signals are observed. researchgate.net

Electron Paramagnetic Resonance (EPR) : EPR spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Copper(II). The EPR spectra of frozen solutions can provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding. ut.ac.irresearchgate.net For instance, the EPR spectrum of a dinuclear copper(II) complex with 4-tert-butylpyridine ligands helped to characterize its magnetic properties. ut.ac.ir

A summary of representative spectroscopic data for related pyridine metal complexes is presented below.

| Spectroscopic Technique | Compound Type | Key Observations |

| FT-IR | Dinuclear Cu(II) Pyridinemethanol Complexes | Cu-N vibrations observed at 412-527 cm⁻¹. ut.ac.ir |

| UV-Vis | Dinuclear Cu(II) Pyridinemethanol Complexes | Shows absorptions for d-d transitions, ligand-metal charge transfer, and ligand-centered π→π* transitions. ut.ac.ir |

| ¹H NMR | 5,5''-Dibromo-2,2':6',2''-terpyridine (related brominated pyridine ligand) | Aromatic protons appear at δ 7.47-8.86 ppm. researchgate.net |

| EPR | Dinuclear Cu(II) Azido-bridged complex with 4-tert-butylpyridine | Spectrum at liquid nitrogen temperature indicates a triplet ground state. ut.ac.ir |

Magnetic Studies of Metal Complexes

Magnetic susceptibility measurements are crucial for determining the magnetic moments of metal complexes, which reveals information about the number of unpaired electrons and the magnetic interactions between metal centers in polynuclear complexes. For example, studies on dinuclear copper(II) complexes with pyridinemethanol ligands show room-temperature magnetic moments between 1.55 and 1.67 Bohr magnetons (B.M.) per copper atom, which is lower than the expected value for an isolated d⁹ Cu(II) ion. ut.ac.ir This diminution suggests the presence of antiferromagnetic coupling between the two copper centers. ut.ac.ir The binuclear nature of other Schiff base complexes has also been assessed from their magnetic susceptibility values. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP)

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the electronic structure of complexes.

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the complex. In studies of Schiff base complexes derived from materials like nicotinic hydrazide, FMO analysis has been performed to understand their electronic properties and potential as photoactive materials. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on a molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is valuable for predicting how the complex will interact with other molecules. Such studies have been conducted on various Schiff base complexes to understand their reactivity and potential interaction sites. researchgate.net

Catalytic Applications of Metal Complexes

The unique steric and electronic properties conferred by the this compound ligand make its metal complexes candidates for various catalytic processes.

Schiff Base Complexes in Catalysis

Schiff base complexes are widely recognized for their catalytic prowess in a range of organic transformations. researchgate.net These complexes are used in reactions such as oxidations, epoxidations, and carbon-carbon bond-forming reactions. tum.deresearchgate.net For instance, copper(II) Schiff base complexes have been successfully used to catalyze the oxidation of catechols. researchgate.net The activity of these catalysts can be tuned by modifying the electronic and steric nature of the Schiff base ligand. While a vast number of Schiff base complexes have been studied, those derived specifically from this compound are not yet widely reported in catalytic literature. researchgate.netuni-koeln.de

Potential for this compound as a Ligand in Catalytic Processes

The structure of this compound suggests significant potential as a ligand in catalysis.

The sterically bulky tert-butyl group can create a specific coordination environment around the metal center. This steric hindrance can enhance reaction selectivity by directing substrates to bind in a particular orientation.

The bromine atom and the pyridine nitrogen have distinct electronic effects. The nitrogen atom is a strong sigma-donor, while the bromine atom is an electron-withdrawing group, which can modulate the electron density at the metal center. Modifying ligands on a metal catalyst is a known strategy to control selectivity and efficiency. rsc.org

Research has indicated that this compound can act as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of chemical processes. Complexes with palladium or platinum, in particular, are noted for their potential to enhance catalytic activity in various organic transformations used to synthesize fine chemicals.

Applications in Multicomponent Reactions

While direct catalytic use of this compound in multicomponent reactions is not extensively documented, its derivatives and related brominated heterocycles are crucial in synthesizing ligands for catalytically active metal complexes. The investigation of transition metal complexes derived from Schiff base ligands, for which brominated aldehydes are key precursors, highlights their potential in catalyzing multicomponent reactions, such as those involving cyclic enaminoketones, malononitrile, and aromatic aldehydes. researchgate.net The functional groups on these ligands, originating from precursors like 5-bromo-2-hydroxybenzaldehyde, play a significant role in the catalytic cycle. researchgate.net

Applications in Materials Science

The unique electronic and steric characteristics of this compound and its derivatives make them highly suitable for applications in materials science, where they serve as foundational units for materials with specific magnetic, optical, and electronic properties.

Design of Ferro- or Ferrimagnetic Materials

The design of molecular-based magnetic materials, including ferro- or ferrimagnets, often relies on the synthesis of multinuclear transition metal complexes. Schiff base ligands, which can be synthesized from brominated aromatic aldehydes, are of particular interest in this field. researchgate.net These ligands facilitate the creation of bridged binuclear or polynuclear complexes where the magnetic interactions between metal centers can be controlled. The nature and position of substituents on the aromatic rings of the ligand, such as the bromo group, can influence the electronic structure and, consequently, the magnetic properties of the resulting material.

Luminescent and Optical Materials

Derivatives of this compound are integral to the development of luminescent and optical materials. The tert-butyl group, in particular, is used to modulate the properties of luminescent complexes. For instance, incorporating bulky alkyl groups like tert-butyl into cyclometalated platinum(II) complexes can enhance the performance and stability of the resulting materials. mdpi.com This is attributed to the group's ability to destabilize the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine component, thereby tuning the complex's emission energy. mdpi.com Furthermore, bipyridine ligands derived from brominated pyridines are essential components in developing ruthenium dyes and other luminescent systems. nih.gov

Metal-Complexing Molecular Rods

This compound serves as a key starting material for producing more complex ligands, such as 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, which are explicitly used for preparing metal-complexing molecular rods. researchgate.netnih.gov These rod-like molecules are of interest for their potential applications in molecular electronics and advanced materials. The synthesis often involves Stille coupling reactions where the bromo-substituted pyridine is a critical reactant. researchgate.netnih.gov The yields for these coupling reactions are often high, demonstrating an efficient pathway to these specialized ligands. researchgate.netnih.gov

Table 1: Synthesis Yields of Brominated Bipyridine Precursors

| Product | Reactants | Coupling Method | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-2,2'-bipyridine | 2,5-dibromopyridine (B19318), 2-trimethylstannylpyridine | Stille Coupling | 70-90 | researchgate.netnih.gov |

| 5-Bromo-5'-n-butyl-2,2'-bipyridine | 2,5-dibromopyridine, 5-n-butyl-2-trimethylstannylpyridine | Stille Coupling | 70-90 | researchgate.netnih.gov |

| 5-Bromo-5'-n-hexyl-2,2'-bipyridine | 2,5-dibromopyridine, 5-n-hexyl-2-trimethylstannylpyridine | Stille Coupling | 70-90 | researchgate.netnih.gov |

Photocatalysis and OLEDs

The tert-butyl functional group is prominent in ligands designed for photocatalysis and Organic Light-Emitting Diodes (OLEDs). The ligand 4,4′-di-tert-butyl-2,2′-bipyridine, a related structure, is widely used in iridium dyes for photocatalysis and OLEDs due to its favorable electronic properties and stability. nih.gov In the synthesis of advanced platinum(II) complexes for OLED applications, precursors like 2-bromo-4-tert-butylpyridine are employed. mdpi.com The tert-butyl group helps to reduce intermolecular interactions and enhance the performance of electroluminescent devices that use these complexes as dopants. mdpi.com These complexes are also relevant in the manganese-catalyzed reduction of CO₂, a key reaction in artificial photosynthesis. nih.gov

Theoretical and Computational Studies of 5 Bromo 2 Tert Butylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. For 5-Bromo-2-tert-butylpyridine, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations are often performed using software like Gaussian, with specific functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to provide a good balance between accuracy and computational cost. acs.org

The geometry optimization process seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface of the molecule. This results in the prediction of bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound.

Beyond geometry, DFT calculations elucidate the electronic structure of the molecule. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. MEP maps are valuable for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting how the molecule will interact with other chemical species. For similar brominated aromatic compounds, the region around the nitrogen atom of the pyridine (B92270) ring is typically electron-rich, while the area around the bromine atom can exhibit more complex electronic features.

Furthermore, DFT calculations provide information on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Table 1: Representative Parameters from DFT Calculations for Substituted Pyridines

| Parameter | Description | Typical Basis Set |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | 6-311++G(d,p) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | 6-311++G(d,p) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 6-311++G(d,p) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6-311++G(d,p) |

| Dipole Moment | Measure of the polarity of the molecule | 6-311++G(d,p) |

Note: The values in this table are representative and would need to be specifically calculated for this compound.

The presence of a flexible tert-butyl group attached to the pyridine ring in this compound necessitates a conformational analysis to identify the most stable spatial arrangement of this group relative to the ring. The rotation around the single bond connecting the tert-butyl group to the pyridine ring can lead to different conformers with varying energies.

Conformational analysis involves systematically rotating this bond and calculating the energy of the molecule at each rotational angle. This process, often performed using molecular mechanics or quantum mechanical methods, generates a potential energy surface as a function of the dihedral angle. The minima on this surface correspond to the stable conformers of the molecule.

Energy minimization is then performed for each identified stable conformer to find the precise geometry with the lowest possible energy. The global minimum corresponds to the most stable and, therefore, most abundant conformer of this compound at equilibrium. The relative energies of other stable conformers determine their population distribution according to the Boltzmann distribution. For substituted pyridines, the steric hindrance between the substituent and the nitrogen atom of the ring plays a crucial role in determining the preferred conformation.

Spectroscopic Property Prediction

Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

While this compound itself is not chiral, theoretical simulations of Electronic Circular Dichroism (ECD) and Optical Rotation (OR) spectra are crucial for chiral derivatives or when the molecule is part of a larger chiral system. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule. Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound.

Theoretical simulations of ECD and OR spectra are typically performed using time-dependent density functional theory (TD-DFT). These calculations predict the excitation energies and rotational strengths of electronic transitions, which are then used to generate a simulated spectrum. The simulated spectrum can be compared with an experimental spectrum to determine the absolute configuration of a chiral molecule.

A critical step in validating computational models is the comparison of theoretical spectroscopic data with experimental measurements. For this compound, this would involve comparing calculated vibrational frequencies (from DFT) with experimental infrared (IR) and Raman spectra. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. A good agreement between the scaled theoretical and experimental spectra provides confidence in the accuracy of the calculated molecular structure and force field.

Similarly, calculated UV-Vis absorption spectra, obtained from TD-DFT calculations, can be compared with experimental UV-Vis spectra. This comparison helps in assigning the electronic transitions observed in the experimental spectrum.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is often used to predict the binding mode of a small molecule ligand (like this compound or its derivatives) to the active site of a target protein.

The process involves placing the ligand in various positions and orientations within the binding site of the protein and calculating a "docking score" for each pose. The docking score is an estimation of the binding affinity, with lower scores generally indicating a more favorable binding interaction. The scoring functions typically account for factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

For this compound, molecular docking studies would involve selecting a relevant protein target and using a docking program (e.g., AutoDock, Glide) to predict its binding mode. The results of such a study would provide insights into the potential biological activity of the compound by identifying key interactions with amino acid residues in the protein's active site. These interactions could include hydrogen bonds with the pyridine nitrogen or halogen bonds involving the bromine atom.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase 1 | -7.5 | Lys72 | Hydrogen Bond with Pyridine N |

| Leu145 | Hydrophobic interaction with tert-butyl group | ||

| Asp184 | Halogen bond with Bromine | ||

| Example Receptor 2 | -6.8 | Phe250 | π-π stacking with pyridine ring |

| Val200 | Hydrophobic interaction with tert-butyl group |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Analysis of Binding Modes with Biological Targets

There is no publicly available research detailing the analysis of binding modes of this compound with any specific biological targets. Computational studies of this nature would typically involve molecular docking and molecular dynamics simulations to predict how the molecule interacts with the active site of a protein. While studies exist for other substituted pyridine derivatives as inhibitors for various enzymes, these findings cannot be directly extrapolated to this compound due to the unique steric and electronic contributions of the bromo and tert-butyl substituents.

Investigation of Intermolecular Interactions (e.g., hydrogen bonding)

Specific computational investigations into the intermolecular interactions of this compound, such as hydrogen bonding, are not found in the reviewed literature. While the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a detailed analysis of the strength and geometry of such interactions, as well as other non-covalent interactions like halogen bonding involving the bromine atom, would require specific computational studies that have not been published.

Reactivity and Mechanism Prediction

Computational Insights into Reaction Pathways and Transition States

While general reaction mechanisms for brominated pyridines are known, specific computational studies detailing the reaction pathways and transition states for reactions involving this compound are absent from the literature. Such studies would provide valuable information on the kinetics and thermodynamics of its chemical transformations.

Studies on Electron Flow and Polarizability within Complex Structures

No dedicated computational research was found that analyzes the electron flow and polarizability within complex structures containing this compound. These studies are crucial for understanding how the molecule's electron density distribution changes in response to an external electric field and how it participates in charge-transfer interactions.

Applications of 5 Bromo 2 Tert Butylpyridine in Advanced Research Fields

Medicinal Chemistry and Drug Discovery

5-Bromo-2-tert-butylpyridine has emerged as a significant scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active molecules. Its unique structural features, including the reactive bromine atom and the bulky tert-butyl group, allow for targeted modifications to create novel compounds with potential therapeutic applications.

Role as a Versatile Building Block for Biologically Active Molecules

The chemical structure of this compound makes it an ideal building block in drug discovery. The bromine atom at the 5-position of the pyridine (B92270) ring is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the creation of diverse molecular libraries for biological screening. The tert-butyl group at the 2-position provides steric hindrance, which can influence the conformation of the final molecule and its interaction with biological targets. This steric bulk can also enhance the metabolic stability of the resulting compounds, a desirable property in drug candidates.

The pyridine ring itself is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The combination of these features makes this compound a valuable starting point for the synthesis of complex molecules with tailored pharmacological profiles.

Development of New Drugs and Pharmaceutical Intermediates

As a key pharmaceutical intermediate, this compound is instrumental in the multi-step synthesis of various drug candidates. Its derivatives are being investigated across different therapeutic areas, highlighting its importance in the drug development pipeline. The robust and well-established chemistry of pyridine compounds allows for the efficient and scalable production of these intermediates, which is a critical factor in pharmaceutical manufacturing. The availability of this compound from commercial suppliers facilitates its use in both academic research and industrial drug development programs.

Anticancer Properties and Inhibitory Activities (e.g., PI3Kα kinase)

While direct studies on the anticancer properties of this compound derivatives are not extensively documented in the reviewed literature, research on closely related analogues, such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, provides significant insights into their potential as anticancer agents. These pyridinesulfonamide derivatives have been shown to exhibit inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3Kα isoform, which is a key component of a signaling pathway frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway plays a crucial role in cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. nih.gov Therefore, inhibitors of this pathway are of significant interest in oncology. Studies on 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have demonstrated that both its R- and S-enantiomers can inhibit PI3Kα kinase activity, with IC50 values in the low micromolar range. mdpi.com Specifically, the R-isomer (10a) showed an IC50 of 1.08 µM, while the S-isomer (10b) had an IC50 of 2.69 µM. mdpi.com These findings suggest that the 5-bromopyridine scaffold can serve as a basis for the development of potent PI3Kα inhibitors.

Furthermore, these compounds have been evaluated for their in vitro cytotoxicity against cancer cell lines. For instance, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were tested against the HepG2 human hepatocellular carcinoma cell line, showing IC50 values of 9.26 µM for the R-isomer and 24.17 µM for the S-isomer. mdpi.com These results underscore the potential of this class of compounds as starting points for the development of new anticancer therapies.

| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |

| (R)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | PI3Kα | 1.08 | HepG2 | 9.26 |

| (S)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | PI3Kα | 2.69 | HepG2 | 24.17 |

Antimicrobial Studies (Antibacterial and Antifungal Actions)

The pyridine scaffold is a well-established pharmacophore in the design of antimicrobial agents. Various derivatives of pyridine have demonstrated significant activity against a broad spectrum of bacteria and fungi. While specific studies focusing on the antimicrobial properties of this compound derivatives are limited in the available literature, the general potential of this chemical class is supported by numerous examples.

For instance, studies on other bromo-pyridine derivatives have shown promising antimicrobial activity. The synthesis of novel pyridine-based compounds through Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (B1289001) has yielded derivatives with notable antibacterial activity against E. coli. This suggests that the 5-bromopyridine core can be a valuable template for developing new antibacterial agents. The introduction of different aryl groups via the Suzuki reaction allows for the fine-tuning of the antimicrobial spectrum and potency.

Similarly, the broader class of pyridine derivatives has been extensively investigated for antifungal properties. The structural features of the pyridine ring allow for interactions with key fungal enzymes and cellular components, leading to the inhibition of fungal growth. The development of new antifungal drugs is a critical area of research due to the rise of drug-resistant fungal infections. The versatility of the 5-bromopyridine scaffold makes it an attractive starting point for the synthesis of novel antifungal candidates.

Investigation of Stereochemistry on Bioactivity

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities, with one often being more potent or having a different pharmacological profile than the other.

In the context of 5-bromopyridine derivatives, the importance of stereochemistry has been demonstrated in studies of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. mdpi.com This compound has a chiral center at the 1-phenylethyl moiety, leading to the existence of R- and S-enantiomers. As mentioned previously, these enantiomers display different inhibitory potencies against PI3Kα kinase, with the R-isomer being more active. mdpi.com Molecular docking studies have suggested that the different spatial arrangements of the enantiomers lead to distinct binding modes within the active site of the enzyme, explaining the observed difference in activity. mdpi.com

This highlights the critical need to consider stereochemistry in the design and synthesis of bioactive molecules derived from this compound. The introduction of chiral centers during the synthetic process can lead to the discovery of more potent and selective drug candidates. The separation and individual testing of enantiomers are crucial steps in the preclinical development of such compounds.

Synthesis of Pyridinesulfonamide Derivatives with Pharmacological Relevance

Pyridinesulfonamides are an important class of compounds in medicinal chemistry, known to possess a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. The synthesis of novel pyridinesulfonamide derivatives from 5-bromopyridine precursors is a promising strategy for the discovery of new therapeutic agents.

A key starting material for the synthesis of such derivatives is 5-bromo-2-chloropyridine-3-sulfonyl chloride. mdpi.com This intermediate can be reacted with various amines to generate a library of pyridinesulfonamide compounds. For example, the reaction with chiral amines like (R)- and (S)-1-phenylethan-1-amine yields the corresponding enantiomerically pure pyridinesulfonamides. mdpi.com These derivatives have shown potential as PI3K inhibitors and anticancer agents, as discussed earlier.

The pharmacological relevance of pyridinesulfonamides is well-established. For example, some pyridine-3-sulfonamide (B1584339) derivatives have been identified as potent inhibitors of hepatitis C virus (HCV). mdpi.com The versatility of the synthetic routes starting from 5-bromopyridine precursors allows for the creation of a wide chemical space of pyridinesulfonamide derivatives, increasing the probability of identifying compounds with desirable pharmacological properties for various diseases.

Organic Electronics and Optoelectronic Materials

In the quest for next-generation electronic and optoelectronic devices, the design and synthesis of novel organic molecules with tailored properties are paramount. This compound functions as a key starting material for creating larger π-conjugated systems, particularly those incorporating boron, which exhibit desirable electronic characteristics.

The development of high-performance organic semiconductors often relies on a donor-acceptor (D-A) architecture to tune the material's band gap and charge transport properties. The electron-deficient nature of the pyridine ring makes it an excellent component for electron acceptor units. When incorporated into a larger polycyclic aromatic hydrocarbon (PAH) framework, it can help lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the material.

Boron-doped PAHs (B-PAHs), in particular, are noted for their strong electron-accepting character. researchgate.net The synthesis of these materials can utilize brominated precursors, where the bromine atom provides a reactive handle for constructing the extended aromatic system. The resulting B-PAHs often have very low LUMO energy levels, making them powerful acceptors for applications in organic electronics. researchgate.net For instance, doubly B-doped PAHs have been synthesized that exhibit extremely mild reduction potentials, indicating their potential for creating stable n-type organic semiconductors. nih.gov The strategic placement of boron atoms within the π-core, guided by DFT calculations, allows for the precise design of materials with low LUMO levels and narrow band gaps, suitable for advanced electronic applications. nih.gov

A powerful method for synthesizing B-PAHs involves the reaction of alkyne-substituted aromatic compounds with boron tribromide (BBr₃). This process can lead to a bromoboration/electrophilic C–H borylation sequence that concomitantly installs both a boron atom and a bromine atom into the PAH framework. nih.gov This is highly advantageous as it produces a functionalized B-PAH in a single synthetic strategy, with the C-Br bond serving as a crucial point for subsequent modifications, such as cross-coupling reactions. nih.gov

For example, this methodology has been used to create dibrominated B₂-PAHs. These brominated intermediates can then be used in reactions like Negishi coupling to attach electron-donating units, such as triarylamines, to the electron-accepting B-PAH core. nih.gov This assembly results in the formation of complex D-A-D molecules with tailored optoelectronic properties. The use of sterically hindered, non-nucleophilic bases like 2,4,6-tri-tert-butylpyridine (B184576) is sometimes employed in these synthetic sequences to facilitate the desired transformations. nih.gov

The incorporation of boron into PAH scaffolds, facilitated by precursors like this compound, has a profound impact on their photophysical properties. B-doping typically leads to a stabilization of the LUMO, which narrows the HOMO-LUMO gap and results in a red-shift of the material's absorption and emission spectra. nih.gov

Many fully fused B-PAHs exhibit strong fluorescence, often in the deep-red or near-infrared (NIR) region of the spectrum. rsc.org For instance, a D-A-D molecule constructed from a B₂-PAH acceptor unit showed an absorption onset at 750 nm and emission centered at 810 nm in the solid state, demonstrating a very low optical gap. nih.gov The precise properties can be fine-tuned by the size of the π-system, the number and position of the boron atoms, and the nature of any peripheral functional groups. rsc.org These characteristics make B-PAHs highly promising for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.org

Table 1: Optoelectronic Properties of Representative Boron-Doped PAHs

| Compound Class | Reduction Potential (E₁/₂) vs Fc⁺/Fc | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence Quantum Yield (Φ_F) |

| B₂-PAH Derivative nih.gov | -0.96 V | N/A | N/A | N/A |

| D-A-D B₂-PAH nih.gov | N/A | ~750 nm (onset) | 810 nm (solid state) | N/A |

| Helical B-doped PAH rsc.org | -1.04 to -1.13 V | N/A | N/A | 0.73 |

| B₂-HBP nih.gov | -1.00 V | ~650 nm | ~700 nm | N/A |

Catalysis (Beyond Metal Complexation)